6-Amino-4-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-fluoronicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method includes the selective fluorination of 4-chloronicotinic acid, followed by nucleophilic substitution with ammonia to introduce the amino group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in polar solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
6-Amino-4-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Amino-6-fluoronicotinic acid
- 6-Fluoronicotinic acid
- 2-Amino-6-fluoronicotinic acid
Comparison: 6-Amino-4-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. For instance, the presence of the amino group at the 6th position enhances its ability to form hydrogen bonds, while the fluorine atom at the 4th position increases its stability and reactivity compared to other isomers .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
6-amino-4-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
DIMLYQZSEADACE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.